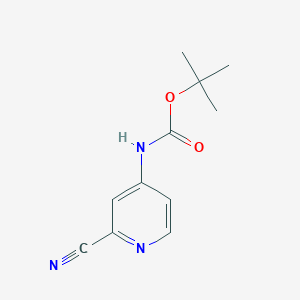

tert-Butyl (2-cyanopyridin-4-yl)carbamate

概要

説明

tert-Butyl (2-cyanopyridin-4-yl)carbamate is a chemical compound with the molecular formula C11H13N3O2 and a molecular weight of 219.24 g/mol . It is a solid compound that is typically stored under an inert atmosphere at temperatures between 2-8°C . This compound is used in various chemical synthesis processes and has applications in scientific research.

準備方法

The synthesis of tert-Butyl (2-cyanopyridin-4-yl)carbamate can be achieved through several methods. One common method involves the reaction of 2-cyanopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

化学反応の分析

tert-Butyl (2-cyanopyridin-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions: Reagents such as trifluoroacetic acid can be used to remove the tert-butyl group, while palladium-catalyzed reactions can facilitate cross-coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

tert-Butyl (2-cyanopyridin-4-yl)carbamate has several applications in scientific research:

Biology: The compound can be used in the study of enzyme inhibitors and other biologically active molecules.

Medicine: It is involved in the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of tert-Butyl (2-cyanopyridin-4-yl)carbamate involves its interaction with specific molecular targets. For example, the compound can act as a protecting group for amines, preventing unwanted reactions during chemical synthesis . The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .

類似化合物との比較

tert-Butyl (2-cyanopyridin-4-yl)carbamate can be compared with other similar compounds such as:

tert-Butyl carbamate: Similar in structure but lacks the cyanopyridinyl group.

tert-Butyl-N-methylcarbamate: Contains a methyl group instead of the cyanopyridinyl group.

Benzyl carbamate: Contains a benzyl group instead of the tert-butyl group.

These compounds share similar chemical properties but differ in their specific applications and reactivity.

生物活性

Introduction

tert-Butyl (2-cyanopyridin-4-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a carbamate moiety and a cyanopyridine ring, which is known for its diverse biological activities. The molecular formula is CHNO, with a molecular weight of approximately 218.25 g/mol.

Biological Activities

1. Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including those driven by oncogenic mutations such as KRAS G12C. In vitro studies demonstrated that treatment with the compound resulted in significant reductions in tumor cell viability and induction of apoptosis, as evidenced by increased levels of cleaved caspase-3 in treated samples compared to controls .

2. Anti-inflammatory Effects

The compound also displays anti-inflammatory properties. Studies have indicated that it can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation. This suggests its utility in treating conditions characterized by chronic inflammation.

3. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound reveal activity against certain Gram-positive bacteria. The mechanism appears to involve disruption of bacterial membrane integrity, leading to cell death .

The biological activities of this compound are believed to be mediated through several mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.

- Receptor Modulation: It may interact with biological receptors, altering signaling pathways that contribute to cell proliferation and survival.

Molecular docking studies have been employed to elucidate its binding affinity to various targets, providing insights into its potential therapeutic applications.

Case Studies and Research Findings

Table: Summary of Key Findings

Notable Research

In a study examining the effects on KRAS-driven tumors, treatment with this compound resulted in a five-fold reduction in RAS-GTP levels, indicating effective inhibition of RAS signaling pathways crucial for tumor growth . Another study highlighted its ability to modulate inflammatory responses, suggesting potential applications in treating autoimmune diseases.

This compound demonstrates significant biological activity across multiple domains, including anticancer, anti-inflammatory, and antimicrobial effects. Its mechanisms of action are under investigation, with promising results suggesting it could serve as a valuable scaffold for drug development. Continued research is necessary to fully elucidate its therapeutic potential and establish clinical applications.

Future Directions

Further studies should focus on:

- In vivo efficacy: Evaluating the compound's effectiveness in animal models.

- Safety and toxicity assessments: Understanding the pharmacokinetics and toxicity profiles.

- Clinical trials: Initiating trials to assess its potential as a therapeutic agent in humans.

特性

IUPAC Name |

tert-butyl N-(2-cyanopyridin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-8-4-5-13-9(6-8)7-12/h4-6H,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEVUOJCWMRCND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629125 | |

| Record name | tert-Butyl (2-cyanopyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262295-94-3 | |

| Record name | tert-Butyl (2-cyanopyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。